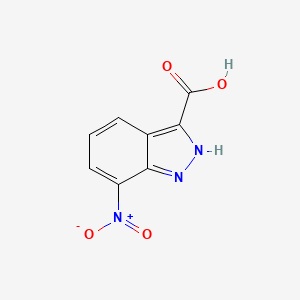
7-Nitro-1H-indazole-3-carboxylic acid
Overview
Description
7-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound containing an indazole ring that has been nitrated at the 7 position.
Mechanism of Action
Target of Action
The primary targets of indazole-containing compounds, such as 7-Nitro-1H-indazole-3-carboxylic acid, are often kinases . These compounds can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The mode of action of this compound involves the inhibition, regulation, and/or modulation of its primary targets . By inhibiting the activity of kinases like PI3Kδ, it can disrupt the normal signaling pathways within the cell, leading to changes in cellular functions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving its target kinases . The inhibition of PI3Kδ, for instance, can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, apoptosis, and cell growth .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their lipophilicity and water solubility .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of its target kinases . This can lead to a variety of outcomes, such as the suppression of cell growth and proliferation, induction of apoptosis, and alteration of cell motility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes .
Biochemical Analysis
Biochemical Properties
7-Nitro-1H-indazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with kinase enzymes, where this compound acts as an inhibitor . This inhibition is significant in the regulation of cell signaling pathways, particularly those involved in inflammation and cancer progression. Additionally, this compound has been shown to bind to specific protein pockets, promoting strong donor and acceptor hydrogen bonding, which stabilizes the protein structure and modulates its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, inhibiting their catalytic activity . This binding is facilitated by the nitro and carboxylic acid groups, which form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site . Additionally, this compound can induce conformational changes in proteins, altering their function and stability . These interactions lead to the inhibition of downstream signaling pathways and changes in gene expression, ultimately affecting cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It is susceptible to degradation under acidic or basic conditions, which can affect its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings highlight the potential of this compound for therapeutic applications, particularly in chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth and inflammation . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the activity of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular function . Its activity in the cytoplasm involves interactions with enzymes and signaling proteins, modulating various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1H-indazole-3-carboxylic acid typically involves the nitration of indazole derivatives. One common method includes the nitrosation of indoles in a slightly acidic environment, followed by further functionalization . Another approach involves the use of palladium or copper-catalyzed cyanation of 3-halogenated indazoles, followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups such as amino, halogen, or hydroxyl groups, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Nitro-1H-indazole-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-nitroindazole: A more potent but less specific inhibitor of nNOS.
N-Propyl-L-arginine (NPA): Acts on a different site to inhibit nNOS.
1H-Indazole-3-carboxaldehyde: A key intermediate in the synthesis of various indazole derivatives.
Uniqueness
7-Nitro-1H-indazole-3-carboxylic acid is unique due to its specific nitration at the 7 position, which confers selective inhibition of nNOS. This selectivity makes it a valuable tool in studying the role of nitric oxide in neuronal tissues and developing potential therapeutic agents for neurodegenerative diseases .
Properties
IUPAC Name |
7-nitro-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-4-2-1-3-5(11(14)15)6(4)9-10-7/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZNTWOQBYJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


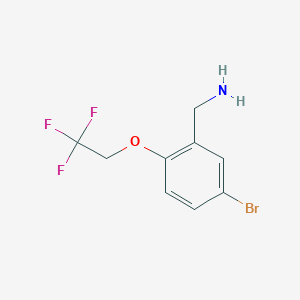
![Benzenamine, 2-[(hexyloxy)methyl]-](/img/structure/B1387113.png)
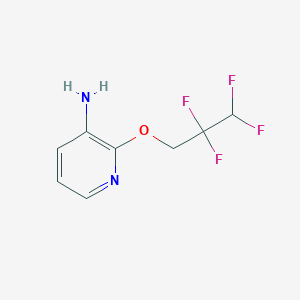
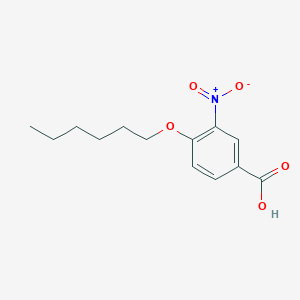
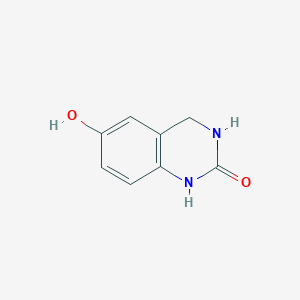
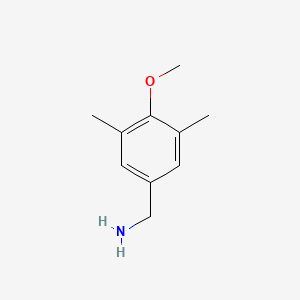
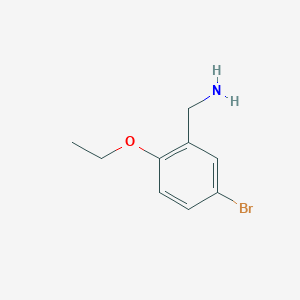
![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)
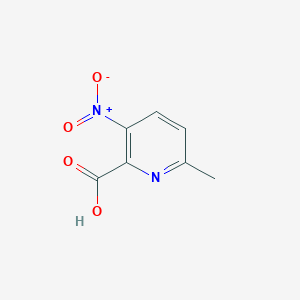
![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)
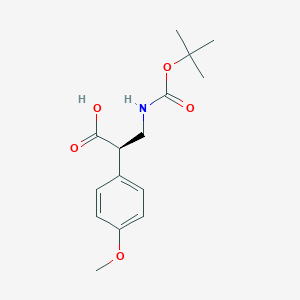
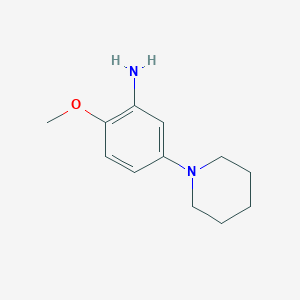
![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)
